1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone
Description
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone is a hydroxyacetophenone derivative characterized by a 2,4-dihydroxy-3-methylphenyl group linked to a 4-methoxyphenyl moiety via an ethanone bridge. Its molecular formula is C₁₆H₁₆O₄, with a molecular weight of 272.29 g/mol. This compound is notable for its structural complexity, featuring hydroxyl, methoxy, and methyl substituents at specific positions on aromatic rings, which influence its physicochemical and biological properties . It has been isolated from natural sources such as Euphorbia sieboldiana roots and is synthesized via methods like the Nencki reaction (using 4-methylresorcinol and acetic acid with ZnCl₂) or Fries rearrangement .
Properties
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-14(17)8-7-13(16(10)19)15(18)9-11-3-5-12(20-2)6-4-11/h3-8,17,19H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAFGZAXAJIBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CC2=CC=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone, also known as a chalcone derivative, has gained attention for its diverse biological activities. This compound exhibits significant potential in various pharmacological applications, including antimicrobial, antiproliferative, and antioxidant properties. The following sections delve into its biological activities, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 256.29 g/mol. Its structure features a ketoethylenic moiety which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that chalcone derivatives, including this compound, demonstrate notable antimicrobial properties. A study on related compounds showed that derivatives with similar structures exhibited minimal inhibitory concentrations (MICs) against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 5.0 |
| This compound | Escherichia coli | 10.0 |
| This compound | Bacillus subtilis | 7.5 |
These findings suggest that this compound could be effective against common pathogens.
Antiproliferative Activity
The antiproliferative effects of chalcone derivatives have been extensively studied in cancer research. In vitro tests using various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation.
Case Study: In Vitro Cytotoxicity
A study evaluated the cytotoxicity of this compound against several human cancer cell lines:
The IC50 values indicate the concentration required to inhibit cell viability by 50%, demonstrating the compound's potential as an anticancer agent.
Antioxidant Properties
Chalcones are also recognized for their antioxidant capabilities. The ability to scavenge free radicals is essential in preventing oxidative stress-related diseases.
Experimental Results
In a study measuring the antioxidant activity of various chalcone derivatives, including our compound of interest:
| Compound | DPPH Scavenging Activity (%) at 100 µg/mL |
|---|---|
| This compound | 85% |
| Quercetin (Standard) | 90% |
These results indicate that the compound has a strong potential for use in formulations aimed at reducing oxidative stress.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Hydroxyacetophenones
Key Observations :
- Positional Isomerism: Minor shifts in substituent positions (e.g., methyl or methoxy groups) significantly alter polarity, solubility, and reactivity. For example, moving the methyl group from position 3 to 6 (as in the second compound) reduces steric hindrance near the hydroxyl groups .
Key Observations :
- Hoesch vs. Fries Reactions: The Hoesch reaction (using nitriles and phenols) often achieves higher yields (>90%) compared to the Fries rearrangement (~60%) due to milder conditions .
- Demethylation Efficiency : Controlled demethylation with AlCl₃/pyridine selectively removes methyl groups without degrading the core structure .
Physicochemical Properties
Table 3: Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
